molecular formula C7H6ClN3O2 B2820270 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 2225141-86-4

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2820270
CAS No.: 2225141-86-4
M. Wt: 199.59
InChI Key: GRZIVYZYBDYUAG-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a pyrazole ring fused to a pyridine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has been identified as a potent inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell survival .

Mode of Action

The compound interacts with the NAMPT enzyme, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a decrease in the production of NAD+. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway . NAD+ is essential for various biochemical reactions, and its depletion can lead to cellular dysfunction. The downstream effects of NAD+ depletion include impaired energy metabolism and reduced cell survival, which can potentially lead to cell death.

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which can result in impaired cellular functions and potentially cell death . This makes the compound a potential candidate for the development of therapeutic agents, particularly in the field of oncology, where inducing cell death in cancer cells is a common treatment strategy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride can be synthesized through several methods, including the cyclization of hydrazines with β-diketones or β-ketoesters. The reaction typically involves heating the reactants in the presence of a suitable acid catalyst to promote the formation of the pyrazolopyridine core.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to ensure high yield and purity. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reaction time, resulting in efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various research and industrial applications.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is widely used in scientific research due to its diverse applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.

  • Medicine: It has potential therapeutic applications, including the development of drugs for treating various diseases such as cancer and neurological disorders.

  • Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyrazolopyridine core but differ in their substituents and functional groups.

  • Pyrazole derivatives: These compounds contain the pyrazole ring but lack the fused pyridine ring.

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)3-9-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZIVYZYBDYUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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